
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 . The IUPAC name for this compound is (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a 4-nitrophenyl group .Physical And Chemical Properties Analysis
“2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid” is a solid compound . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Structural Analysis
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid has been structurally analyzed using X-ray methods, revealing its conformation and interactions within molecular structures. The analysis of such compounds provides insights into their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Korp, Bernal, & Fuchs, 1983).
Synthetic Precursor Applications
This compound serves as a synthetic precursor in the preparation of various organic structures. It has been used in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles, which have potential applications in organic synthesis and drug discovery (Wurz & Charette, 2005).
Diastereoselective Synthesis
The compound's derivatives are involved in diastereoselective synthesis processes. These processes are crucial in creating specific molecular configurations, which is essential in the development of pharmaceuticals and other biologically active compounds (Yong et al., 2007).
Biological Activity Study
Compounds containing the cyclopropane moiety, like 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid, are studied for their biological activities. These activities include antifungal, antimicrobial, antiviral, and antitumoral properties, which are significant in the development of new therapeutic agents (Coleman & Hudson, 2016).
Lewis Acid-Catalyzed Reactions
This compound is also used in Lewis acid-catalyzed reactions, particularly inring-opening reactions with amine nucleophiles. This methodology is applied in synthesizing compounds with potential pharmaceutical applications, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Novel Synthesis Routes
The compound has been involved in the synthesis of novel structures, such as tobacco flavors and other complex organic molecules. These synthesis routes often involve multiple steps and can lead to compounds with unique properties and potential applications in various industries (Xin-y, 2013).
Target for Anesthetic Gases
Interestingly, derivatives of cyclopropane carboxylic acids have been studied as targets for anesthetic gases like xenon, nitrous oxide, and cyclopropane. This research provides insights into the mechanisms of anesthesia and could lead to the development of new anesthetic agents (Gruss et al., 2004).
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHOAKPNPOGWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



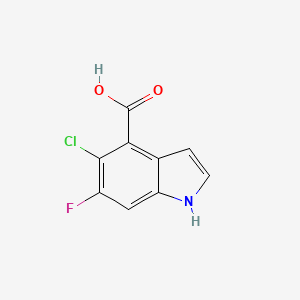
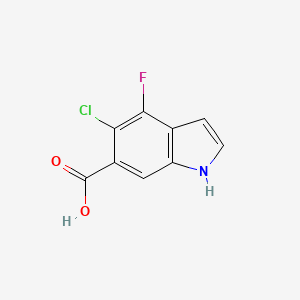
![Carbamic acid, [2-fluoro-6-[(trimethylsilyl)ethynyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3301351.png)

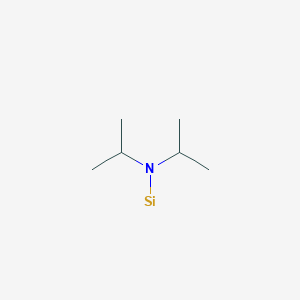
![3-Cinnamyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301385.png)
![tert-Butyl 7-{[(trifluoromethyl)sulfonyl]oxy}-3-azabicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B3301388.png)
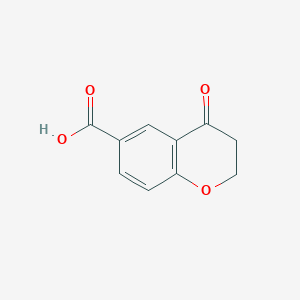

![2-Butyryl-4,6,6-trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B3301405.png)
![4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3301413.png)
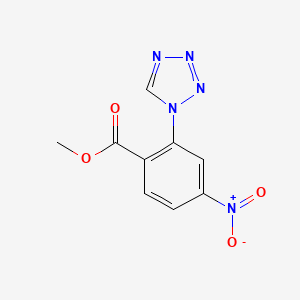
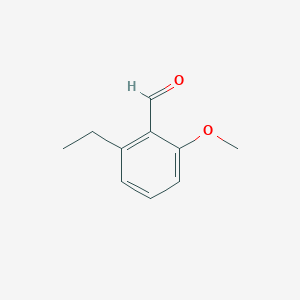
![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)